molecular formula C6H2ClN3O2 B15055733 4-Chloro-5-nitronicotinonitrile CAS No. 1707581-29-0

4-Chloro-5-nitronicotinonitrile

Cat. No.: B15055733
CAS No.: 1707581-29-0
M. Wt: 183.55 g/mol
InChI Key: BOEIUZDSSDLANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-nitronicotinonitrile is a halogenated nitropyridine derivative with a cyano substituent. The compound’s reactivity is influenced by the electron-withdrawing nitro and nitrile groups, which may facilitate nucleophilic substitution or reduction reactions .

Properties

CAS No.

1707581-29-0

Molecular Formula

C6H2ClN3O2

Molecular Weight

183.55 g/mol

IUPAC Name

4-chloro-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C6H2ClN3O2/c7-6-4(1-8)2-9-3-5(6)10(11)12/h2-3H

InChI Key

BOEIUZDSSDLANI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitronicotinonitrile typically involves the nitration of 4-chloronicotinonitrile. One common method includes the reaction of 4-chloronicotinonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to remove impurities .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at position 4 undergoes substitution with nucleophiles under mild conditions. The nitro group at position 5 activates the ring by withdrawing electrons, facilitating displacement of the chloride.

Example Reaction :

ReactantConditionsProductYieldSource
ThiophenolK₂CO₃, acetone, 25°C4-Phenylthio-5-nitronicotinonitrile70-85%
Sodium methoxideMeOH, reflux, 6 h4-Methoxy-5-nitronicotinonitrile65%

Key factors:

  • Solvent polarity (acetone > THF) enhances reaction rates .

  • Electron-rich nucleophiles (e.g., thiols) react faster than alcohols .

Nitro Group Reduction

The nitro group at position 5 is selectively reduced to an amine using catalytic hydrogenation or metal-acid systems.

Example Reaction :

Reducing SystemConditionsProductYieldSource
H₂/Pd-C (10%)EtOH, 50 psi, 12 h5-Amino-4-chloronicotinonitrile92%
Fe/HClHCl (conc.), 70°C, 4 h5-Amino-4-chloronicotinonitrile78%

Notes:

  • Catalytic hydrogenation requires acidic conditions to prevent dechlorination.

  • Over-reduction of the nitrile group is not observed under these conditions .

Cyano Group Hydrolysis

The nitrile group hydrolyzes to a carboxylic acid or amide under acidic or basic conditions.

Example Reaction :

ConditionsProductYieldSource
H₂SO₄ (20%), 100°C, 8 h4-Chloro-5-nitronicotinic acid88%
NaOH (aq), 80°C, 6 h4-Chloro-5-nitronicotinamide75%

Mechanistic insight:

  • Acidic hydrolysis proceeds via a nitrilium ion intermediate.

  • Basic conditions favor amide formation through a tetrahedral intermediate .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring resists electrophilic attack, but directed metalation strategies enable functionalization.

Example Reaction :

ElectrophileConditionsProductYieldSource
Br₂, FeCl₃DCM, 0°C, 2 h6-Bromo-4-chloro-5-nitronicotinonitrile60%
HNO₃/H₂SO₄0°C, 1 h4-Chloro-5,6-dinitronicotinonitrile45%

Notes:

  • Bromination occurs at the less deactivated position 6 .

  • Nitration requires fuming HNO₃ due to the ring’s low reactivity .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Example Reaction :

PartnerConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 80°C4-Phenyl-5-nitronicotinonitrile68%

Key parameters:

  • Ligand choice (e.g., PPh₃) minimizes side reactions .

  • Polar aprotic solvents (DMF > toluene) improve yields .

Cycloaddition Reactions

The nitrile group engages in [2+3] cycloadditions with azides to form tetrazoles.

Example Reaction :

ConditionsProductYieldSource
NaN₃, ZnBr₂, DMF, 100°C4-Chloro-5-nitro-1H-tetrazolo[1,5-a]pyridine80%

Mechanistic Considerations

  • Nitro group orientation : The nitro group at C5 directs electrophiles to C6 via resonance withdrawal .

  • Steric effects : The chloro group at C4 hinders substitution at adjacent positions .

  • Electronic effects : The combined –M effects of NO₂ and Cl increase the electrophilicity of C4.

Data derived from kinetic studies and synthetic protocols confirm the compound’s versatility in constructing pharmacophores and agrochemical intermediates .

Scientific Research Applications

4-Chloro-5-nitronicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitronicotinonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Chloro-5-nitronicotinonitrile with related nitropyridine and nicotinonitrile derivatives, focusing on molecular features, similarity scores, and key properties derived from the evidence:

Compound Name Molecular Formula CAS RN Substituents (Positions) Similarity Score Key Properties/Applications
This compound C₆H₂ClN₃O₂ Not Provided 4-Cl, 5-NO₂, 3-CN Reference Likely intermediate for heterocyclic synthesis
4-Amino-5-chloronicotinonitrile C₆H₃ClN₄ 1706454-74-1 4-Cl, 5-NH₂, 3-CN 0.87 Higher stability due to amino group; used in medicinal chemistry
2-Amino-5-chloronicotinonitrile C₆H₃ClN₄ 869557-28-8 2-NH₂, 5-Cl, 3-CN 0.79 Altered regiochemistry impacts reactivity in cross-coupling reactions
Methyl 6-chloro-5-nitronicotinate C₇H₃ClN₂O₄ 7477-10-3 6-Cl, 5-NO₂, COOCH₃ 0.82 Ester group enhances solubility; precursor for carboxylate derivatives
2-Chloro-5-(4-chlorophenyl)nicotinonitrile C₁₂H₆Cl₂N₂ 35982-99-1 2-Cl, 5-(4-Cl-C₆H₄), 3-CN Biphenyl structure expands π-conjugation; discontinued due to synthesis challenges

Key Observations:

Substituent Effects: The nitro group in this compound increases electrophilicity compared to amino-substituted analogs (e.g., 4-Amino-5-chloronicotinonitrile), making it more reactive toward nucleophiles but less stable under reducing conditions . Chlorine position: 2-Amino-5-chloronicotinonitrile (Cl at position 5) exhibits distinct reactivity compared to the reference compound (Cl at position 4), influencing regioselectivity in further functionalization .

Functional Group Trade-offs: Nitrile vs. Ester: Methyl 6-chloro-5-nitronicotinate’s ester group improves solubility in polar solvents, whereas the nitrile group in this compound may favor solid-phase synthesis or metal-catalyzed coupling .

Biological Activity

4-Chloro-5-nitronicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, degradation pathways, and interactions with microbial systems.

This compound has the molecular formula C6H3ClN4O2C_6H_3ClN_4O_2 and is characterized by the presence of a chloro group, nitro group, and nitrile functionality. These functional groups are significant in determining the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that chlorinated nitroaromatic compounds can be degraded by specific bacterial strains, such as Pseudomonas sp. and Burkholderia sp., which utilize these compounds as carbon sources while releasing nitrite and chloride ions as byproducts .

Table 1: Antimicrobial Activity of Chlorinated Nitro Compounds

CompoundBacterial StrainMechanism of Action
4-Chloro-3-nitrophenolPseudomonas sp. JHNDegradation via monooxygenase activity
2-Chloro-5-nitrophenolBurkholderia sp.Utilization as carbon source
This compoundTBDTBD

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of this compound on various biological systems. The compound has been shown to exhibit concentration-dependent toxicity, impacting microbial growth and enzyme activity. High concentrations can inhibit microbial metabolism, indicating a potential for environmental toxicity .

Case Study: Microbial Degradation
A notable case study involved the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp., which demonstrated chemotaxis towards the compound at optimal concentrations. The study highlighted the role of specific enzymes in catalyzing the breakdown of nitro groups, leading to less toxic metabolites .

Table 2: Degradation Pathways in Bacteria

Bacterial StrainSubstrateDegradation Products
Pseudomonas sp. JHN4-Chloro-3-nitrophenolChlororesorcinol, Nitrite
Burkholderia sp. RKJ8002-Chloro-5-nitrophenolHydroquinone, Chlorohydroquinone

The biological activity of this compound is closely tied to its chemical structure. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity with nucleophiles, which may lead to interactions with cellular macromolecules such as proteins and nucleic acids.

Enzymatic Pathways

Enzymatic studies suggest that specific monooxygenases are involved in the initial degradation steps of chlorinated nitro compounds. These enzymes facilitate the oxidative removal of nitro groups, subsequently leading to the formation of less harmful metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.